6-((3-Phenylpropyl)amino)pyridazin-3-ol
説明
特性
CAS番号 |
2098018-85-8 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
3-(3-phenylpropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H15N3O/c17-13-9-8-12(15-16-13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,14,15)(H,16,17) |
InChIキー |
LOERRIDWXXYBNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC2=NNC(=O)C=C2 |
正規SMILES |
C1=CC=C(C=C1)CCCNC2=NNC(=O)C=C2 |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison with Analogous Pyridazin-3-ol Derivatives
The compound belongs to a broader class of 6-alkyl/aryl-amino pyridazin-3-ol derivatives. Key structural analogs include:
| Compound Name | Substituent at Position 6 | CAS Number | Key Structural Features |
|---|---|---|---|
| 6-((3-Methoxypropyl)amino)pyridazin-3-ol | 3-Methoxypropyl | 1872830-77-7 | Methoxy group introduces polarity |
| 6-(Isobutylamino)pyridazin-3-ol | Isobutyl | 1863052-15-6 | Branched alkyl chain enhances hydrophobicity |
| 6-((3-Morpholinopropyl)amino)pyridazin-3-ol | 3-Morpholinopropyl | 2098123-67-0 | Morpholine ring improves solubility |
| 6-((3-Phenylpropyl)amino)pyridazin-3-ol | 3-Phenylpropyl (target compound) | 2098018-85-8 | Aromatic phenyl group increases steric bulk |
Key Observations :
- Phenylpropyl vs. Methoxypropyl : The phenyl group in the target compound enhances lipophilicity and steric hindrance compared to the methoxypropyl analog, which may reduce solubility but improve membrane permeability .
- Phenylpropyl vs. Isobutyl : The linear phenylpropyl chain provides extended conjugation and rigidity, contrasting with the compact, branched isobutyl group. This difference could influence binding affinity in receptor-ligand interactions .
Commercial Availability and Supplier Landscape
Supplier data reveals significant disparities in market presence:
The higher supplier count for 6-(Isobutylamino)pyridazine-3-carboxylic Acid suggests greater demand, likely due to its carboxylic acid functional group, which facilitates conjugation in drug design .
Physicochemical Properties and Predictive Analysis
While experimental data (e.g., logP, solubility) are unavailable, substituent effects can be theorized:
- Lipophilicity: The phenylpropyl group likely increases logP compared to methoxypropyl or morpholinopropyl analogs, favoring lipid bilayer penetration .
- Solubility: The hydroxyl group at position 3 may enhance aqueous solubility, but the phenyl group could counteract this effect. Morpholinopropyl and methoxypropyl analogs are predicted to have better solubility profiles .
- Steric Effects : The phenylpropyl chain’s bulk may hinder binding to flat enzymatic pockets compared to smaller substituents like isobutyl .
Research and Development Considerations
Biological Activity: No published studies on the target compound’s pharmacological activity exist.
Synthesis Optimization : Routes may involve nucleophilic substitution of 6-chloropyridazin-3-ol with 3-phenylpropylamine, but yield and purity data are needed .
Comparative Studies: Direct comparisons with analogs like 6-(isobutylamino)pyridazin-3-ol in solubility, stability, and bioactivity assays are critical for structure-activity relationship (SAR) analysis .
準備方法
Starting Materials
- Pyridazin-3-ol or Pyridazin-3-one derivatives : The heterocyclic core with a reactive site at position 6.
- 3-Phenylpropylamine : The nucleophilic amine component providing the 3-phenylpropyl substituent.
Key Reaction
The main synthetic step is the nucleophilic substitution of a leaving group (often a halogen or activated group) at the 6-position of pyridazin-3-ol by the 3-phenylpropylamine. Alternatively, reductive amination or amide coupling strategies can be employed depending on the available functional groups on the pyridazine ring.
Detailed Preparation Method
Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyridazin-3-ol derivative with leaving group (e.g., 6-chloropyridazin-3-ol) + 3-phenylpropylamine | Nucleophilic aromatic substitution (SNAr) in polar aprotic solvent (e.g., DMF or DMSO), temperature 80–120°C, under inert atmosphere |
| 2 | Purification | Recrystallization or chromatographic purification to isolate 6-((3-phenylpropyl)amino)pyridazin-3-ol |
Reaction Conditions
- Solvent : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol depending on solubility.
- Temperature : Elevated temperatures (80–120°C) to facilitate nucleophilic substitution.
- Time : Typically 6–24 hours, monitored by TLC or HPLC.
- Molar Ratios : Slight excess of 3-phenylpropylamine (1.1–1.5 equiv) to drive the reaction to completion.
- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation.
Alternative Methods
- Reductive Amination : If the pyridazin-3-one has an aldehyde or ketone functional group at position 6, it can be reacted with 3-phenylpropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.
- Horner–Wadsworth–Emmons Olefination : Though more common for related pyridazinone derivatives, this method can be adapted to prepare intermediates leading to the target compound.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the attachment of the 3-phenylpropylamino group by characteristic chemical shifts of aromatic protons (~7.2–7.4 ppm) and aliphatic chain protons (~1.5–3.5 ppm), alongside pyridazinone ring protons.
- Mass Spectrometry (MS) : Verifies molecular weight (expected molecular weight ~229.28 g/mol) and molecular ion peaks.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
- Infrared Spectroscopy (IR) : Detects functional groups such as NH stretching (~3300 cm⁻¹) and OH groups.
Research Findings and Optimization
- Yield Optimization : Reaction yields can be improved by optimizing solvent polarity, temperature, and reaction time. Use of polar aprotic solvents and slight excess of amine enhances nucleophilic substitution efficiency.
- Purity Enhancement : Post-reaction purification via recrystallization from ethanol or chromatographic techniques ensures high purity suitable for biological testing.
- Reaction Monitoring : TLC and HPLC are essential for tracking conversion and minimizing side reactions such as over-alkylation or hydrolysis.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Pyridazine | 6-Halogenated pyridazin-3-ol | Chlorine or bromine as leaving group |
| Nucleophile | 3-Phenylpropylamine | Slight molar excess (1.1–1.5 equiv) |
| Solvent | DMF, DMSO, or ethanol | Polar aprotic preferred |
| Temperature | 80–120°C | Elevated temperature favors substitution |
| Reaction Time | 6–24 hours | Monitored by TLC/HPLC |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Purification | Recrystallization or chromatography | Ensures product purity |
| Yield | Typically 60–85% | Dependent on conditions and scale |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-((3-Phenylpropyl)amino)pyridazin-3-ol?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridazin-3-ol derivatives with 3-phenylpropylamine under reflux in anhydrous solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate deprotonation. Temperature control (80–120°C) and catalytic agents (e.g., CuI for Ullmann-type couplings) can improve yield. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures product isolation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups, NH signals at δ 5.5–6.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 258.1 for C₁₃H₁₅N₃O).
Cross-validation with elemental analysis ensures consistency .
Q. What factors influence the solubility of 6-((3-Phenylpropyl)amino)pyridazin-3-ol in pharmaceutical solvents?
- Methodology : Conduct shake-flask solubility studies at 25°C in solvents like water, ethanol, DMSO, and PEG-400. Measure equilibrium solubility via HPLC-UV analysis. The compound’s low aqueous solubility (due to hydrophobic phenylpropyl chain) can be enhanced using co-solvents (e.g., 20% DMSO in PBS) or cyclodextrin inclusion complexes. Thermodynamic parameters (e.g., Hansen solubility parameters) guide solvent selection .
Advanced Research Questions
Q. How to design experiments to study the structure-activity relationships (SAR) of this compound?
- Methodology :
- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing phenylpropyl with shorter alkyl chains or heteroaromatic groups) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition for kinases or antimicrobial activity via MIC determination against S. aureus).
- Data Correlation : Use multivariate analysis (e.g., QSAR models) to link substituent hydrophobicity (logP) or electronic effects (Hammett constants) with activity trends .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, incubation time, and compound concentration).
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays).
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .
Q. How to use in silico methods to predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model compound binding to targets (e.g., kinase ATP-binding pockets). Validate docking poses with MD simulations (GROMACS) to assess stability.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds between pyridazinone NH and Asp residue in the target).
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize analogs .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and biological assay parameters (e.g., passage number of cell lines).
- Ethical Compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., azepane derivatives) and biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
